

potential off-target effects of TDI-011536

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Compound of Interest

Compound Name: TDI-011536

Cat. No.: B10831577

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Technical Support Center: TDI-011536

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **TDI-011536**. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **TDI-011536**?

A1: **TDI-011536** is a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1] By inhibiting LATS1/2, **TDI-011536** disrupts the Hippo signaling pathway. This leads to the dephosphorylation and subsequent nuclear translocation of the transcriptional coactivator Yes-associated protein (YAP), promoting the expression of genes involved in cell proliferation and organ regeneration.[2][3][4]

Q2: Are there known off-target effects for **TDI-011536**?

A2: As of the latest available data, a specific kinase selectivity profile for **TDI-011536** has not been published. However, **TDI-011536** is a derivative of the LATS kinase inhibitor TRULI, which has been profiled for off-target effects. It is crucial to consider that the chemical modifications

made to create **TDI-011536** may have altered its selectivity profile compared to TRULI. Systemic administration of **TDI-011536** may carry a risk of deleterious effects in various organs.[3]

Q3: What is the off-target profile of the parent compound, TRULI?

A3: TRULI was tested against a panel of 314 kinases and was found to bind to 34 of these kinases more strongly than to its intended target, LATS1. This indicates that TRULI has a degree of promiscuity. While the specific list of these 34 off-target kinases is not detailed in the primary literature, this information underscores the importance of careful experimental design and interpretation of results when using compounds from this chemical series.

Q4: How can I assess the potential off-target effects of **TDI-011536** in my experimental system?

A4: To determine the off-target effects of **TDI-011536** in your specific model, it is recommended to perform a comprehensive kinase selectivity screen. This can be done through commercially available services that test the compound against a broad panel of kinases. Additionally, observing the phenotypic effects of **TDI-011536** in your cells or animal models and comparing them to the known effects of LATS1/2 inhibition can provide clues about potential off-target activities.

Q5: What are some potential in vivo side effects to monitor for when using **TDI-011536**?

A5: In preclinical studies, systemic administration of **TDI-011536** has been associated with some toxicity.[3] Researchers should closely monitor animal health for any signs of adverse effects. Given that the Hippo-YAP pathway is involved in a wide range of cellular processes, including cell proliferation and organ size control, off-target effects could manifest in various ways. It is advisable to conduct thorough histopathological analysis of major organs in animal studies.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |
|--|---|---|
| Unexpected cell phenotype or toxicity at effective concentrations. | The observed effect may be due to inhibition of an off-target kinase. | <ol style="list-style-type: none">1. Perform a dose-response curve to determine if the unexpected phenotype is concentration-dependent.2. Conduct a kinase selectivity screen to identify potential off-target interactions of TDI-011536.3. Use a structurally unrelated LATS1/2 inhibitor as a control to see if the phenotype is specific to LATS1/2 inhibition. |
| Discrepancy between in vitro and in vivo results. | Off-target effects may be more pronounced in a complex in vivo system due to the presence of a wider range of kinases and signaling pathways. | <ol style="list-style-type: none">1. Analyze the expression levels of potential off-target kinases in your in vivo model.2. Consider local administration of TDI-011536 to minimize systemic exposure and potential off-target effects.3. Perform pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the in vivo exposure and target engagement. |
| Activation of an unexpected signaling pathway. | Inhibition of an off-target kinase can lead to the paradoxical activation of other pathways. | <ol style="list-style-type: none">1. Use pathway analysis tools (e.g., phosphoproteomics, transcriptomics) to identify the activated pathway.2. Consult the literature for known crosstalk between the Hippo pathway and the unexpectedly activated pathway.3. Validate the activation of the alternative pathway using specific |

inhibitors or genetic
knockdown.

Data on LATS Kinase Inhibition

The following table summarizes the available quantitative data for **TDI-011536** and its parent compound, TRULI.

| Compound | Target | IC50 / EC50 | Assay Conditions | Reference |
|------------|---------------------|----------------|-----------------------|-----------|
| TDI-011536 | LATS1 | 0.76 nM (IC50) | In vitro kinase assay | [1] |
| TDI-011536 | YAP Phosphorylation | 10 nM (EC50) | Cell-based assay | [1] |
| TRULI | LATS1/2 | 0.2 nM (IC50) | In vitro kinase assay | |

Experimental Protocols

Kinase Selectivity Profiling (General Protocol)

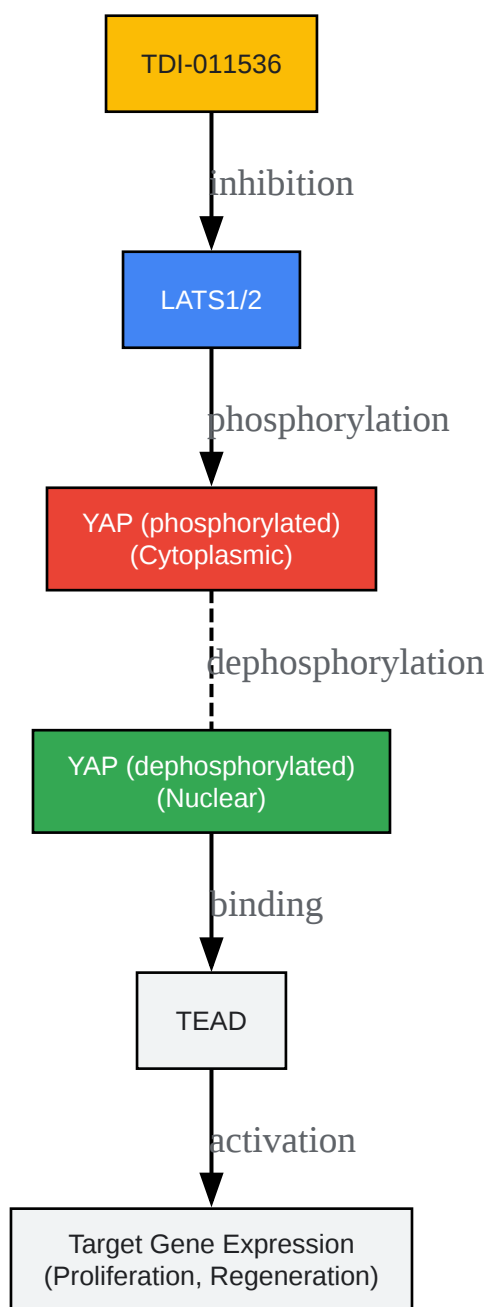
A common method to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This is often performed as a fee-for-service by specialized companies.

- **Compound Preparation:** **TDI-011536** is solubilized in an appropriate solvent (e.g., DMSO) to a high concentration stock solution.
- **Assay Format:** The assays are typically performed in 96- or 384-well plates.
- **Kinase Panel:** A broad panel of recombinant human kinases (e.g., >400 kinases) is used.
- **Inhibitor Concentration:** The inhibitor is typically tested at one or two fixed concentrations (e.g., 1 μ M and 10 μ M) in the initial screen.

- **Assay Principle:** The activity of each kinase is measured in the presence and absence of the inhibitor. The most common method is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate. Alternatively, fluorescence-based or luminescence-based assays can be used.
- **Data Analysis:** The percentage of inhibition for each kinase is calculated. For kinases that show significant inhibition, a dose-response curve is generated to determine the IC₅₀ value.
- **Selectivity Score:** A selectivity score (S-score) can be calculated to quantify the inhibitor's promiscuity. A lower S-score indicates higher selectivity.

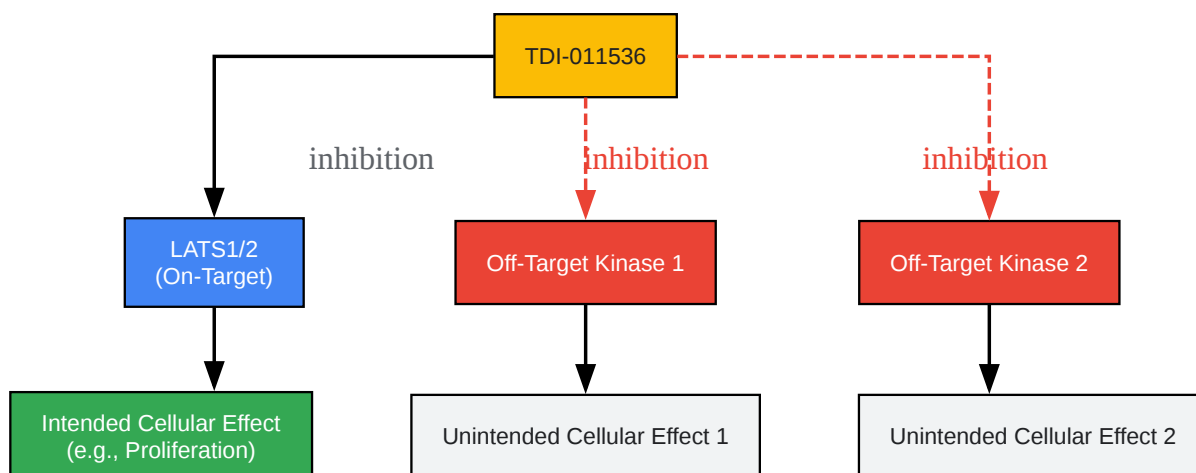
Signaling Pathway Diagrams

Below are diagrams illustrating the intended signaling pathway of **TDI-011536** and a conceptual representation of potential off-target effects.



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Caption: Intended signaling pathway of **TDI-011536**.



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Caption: Conceptual diagram of potential off-target effects.

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